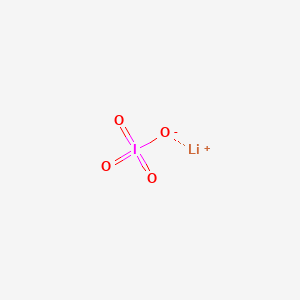
3-(2-Methoxyethoxy)phenylboronsäure
Übersicht
Beschreibung
“3-(2-Methoxyethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 227305-67-1 . It has a molecular weight of 196.01 .
Synthesis Analysis
The synthesis of boronic acids, such as “3-(2-Methoxyethoxy)phenylboronic acid”, often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .Molecular Structure Analysis
The molecular structure of “3-(2-Methoxyethoxy)phenylboronic acid” is represented by the linear formula: C9H13BO4 .Chemical Reactions Analysis
Boronic acids, such as “3-(2-Methoxyethoxy)phenylboronic acid”, are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .Physical And Chemical Properties Analysis
“3-(2-Methoxyethoxy)phenylboronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
Boronsäuren, einschließlich 3-(2-Methoxyethoxy)phenylboronsäure, werden zunehmend in verschiedenen sensorischen Anwendungen eingesetzt . Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen, was zu ihrer Nützlichkeit sowohl in homogenen Assays als auch in der heterogenen Detektion führt .
Biologische Markierung
Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht ihre Verwendung in verschiedenen Bereichen, einschließlich der biologischen Markierung . Dies kann besonders nützlich in der Forschung sein, die die Verfolgung und das Studium biologischer Moleküle beinhaltet.
Proteinmanipulation und -modifikation
Boronsäuren haben ein signifikantes Wachstum in ihrer Interaktion mit Proteinen, ihrer Manipulation und Zellmarkierung gezeigt . Dies macht sie zu wertvollen Werkzeugen bei der Untersuchung und Manipulation von Proteinen für verschiedene Forschungszwecke.
Trennungstechnologien
Boronsäuren, einschließlich this compound, wurden in Trennungstechnologien eingesetzt . Ihre einzigartigen Eigenschaften ermöglichen es, sie bei der Trennung spezifischer Moleküle einzusetzen, wodurch die Effizienz und Effektivität dieser Prozesse verbessert wird.
Entwicklung von Therapeutika
Boronsäuren werden auch bei der Entwicklung von Therapeutika verwendet . Ihre Fähigkeit, mit verschiedenen Molekülen zu interagieren, kann zur Herstellung neuer therapeutischer Wirkstoffe genutzt werden.
Anreicherung von cis-diolhaltigen Molekülen
Phenylboronsäure (PBA)-funktionalisierte Polymere wurden für die Anreicherung von cis-diolhaltigen Molekülen verwendet . Dies ist besonders nützlich, um die Detektionsempfindlichkeit und -genauigkeit dieser Moleküle in realen Proben zu verbessern.
Baumaterialien für Mikropartikel
Boronsäuren wurden als Baumaterialien für Mikropartikel für analytische Methoden verwendet . Dies ermöglicht die Herstellung spezialisierter Mikropartikel, die in verschiedenen analytischen Techniken eingesetzt werden können.
Kontrollierte Freisetzung von Insulin
Boronsäuren wurden in Polymeren zur kontrollierten Freisetzung von Insulin verwendet . Dies hat potenzielle Anwendungen bei der Behandlung von Erkrankungen wie Diabetes, bei denen eine kontrollierte Insulinfreisetzung entscheidend sein kann.
Safety and Hazards
The safety information for “3-(2-Methoxyethoxy)phenylboronic acid” includes the following hazard statements: H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle the substance safely .
Eigenschaften
IUPAC Name |
[3-(2-methoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7,11-12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWVCYOXHJROPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593286 | |
| Record name | [3-(2-Methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227305-67-1 | |
| Record name | B-[3-(2-Methoxyethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227305-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B1603598.png)



